2-(3-Ethylphenoxy)quinoline
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Overview
Description
2-(3-Ethylphenoxy)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound features a quinoline core with a 3-ethylphenoxy substituent, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Ethylphenoxy)quinoline, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline, glycerol, and an oxidizing agent in the presence of concentrated sulfuric acid.
Doebner-Von Miller Synthesis: This method uses α,β-unsaturated carbonyl compounds and anilines.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethylphenoxy)quinoline can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene and pyridine, quinoline derivatives can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Oxidation and Reduction: Quinoline derivatives can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents like alkyl halides and thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, electrophilic substitution can yield halogenated or nitrated quinoline derivatives .
Scientific Research Applications
2-(3-Ethylphenoxy)quinoline has several applications in scientific research, including:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound can be used to study various biological pathways and molecular targets due to its bioactive properties.
Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethylphenoxy)quinoline involves its interaction with specific molecular targets. Quinoline derivatives can act by:
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl substituent.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: 2-(3-Ethylphenoxy)quinoline is unique due to the presence of the 3-ethylphenoxy substituent, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
CAS No. |
65126-53-6 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(3-ethylphenoxy)quinoline |
InChI |
InChI=1S/C17H15NO/c1-2-13-6-5-8-15(12-13)19-17-11-10-14-7-3-4-9-16(14)18-17/h3-12H,2H2,1H3 |
InChI Key |
DYQDXRIVUJKEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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